molecular formula C14H16N2O3S B2684451 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile CAS No. 1788675-74-0

3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile

Cat. No.: B2684451
CAS No.: 1788675-74-0
M. Wt: 292.35
InChI Key: UYRXMKBWNXUFJH-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile is a benzonitrile derivative featuring a piperidine ring substituted with a methanesulfonyl group at the 4-position, connected to the benzene ring via a carbonyl linker. The compound’s structure comprises three key components:

  • Benzonitrile core: A benzene ring with a nitrile group (-CN) at the 3-position.
  • Carbonyl linker: A ketone group (-C=O) bridging the benzene and piperidine rings.
  • 4-Methanesulfonylpiperidine: A piperidine ring with a sulfonyl group (-SO2CH3) at the 4-position.

Properties

IUPAC Name

3-(4-methylsulfonylpiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-20(18,19)13-5-7-16(8-6-13)14(17)12-4-2-3-11(9-12)10-15/h2-4,9,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRXMKBWNXUFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The table below compares 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile with analogous benzonitrile derivatives:

Compound Name Structural Features Molecular Formula Key Applications References
This compound Benzonitrile, carbonyl linker, 4-methanesulfonylpiperidine C14H15N2O3S* Hypothesized: Pharmaceutical intermediate
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Benzonitrile, bis-piperidine substituent C17H22N3 Intermediate for anticancer/anti-malarial agents
3-(4-Oxopiperidin-1-yl)benzonitrile Benzonitrile, piperidine with 4-oxo group C12H14N2O Synthetic intermediate (28% yield)
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Benzonitrile, complex heterocyclic substituents (phenoxazine, carbazole, pyridine) C32H19N3O TADF materials in OLEDs

*Inferred based on structural analysis.

Key Differences and Implications

The bis-piperidine substituent in 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile introduces steric bulk, which may influence pharmacokinetics in medicinal applications .

Linker Diversity :

  • The carbonyl linker in the target compound provides rigidity and conjugation, contrasting with the direct nitrogen linkage in 3-(4-oxopiperidin-1-yl)benzonitrile. This may affect electronic properties and metabolic stability .

Application Domains :

  • The heterocyclic substituents in the OLED-related compound () enable thermally activated delayed fluorescence (TADF), highlighting how benzonitrile derivatives can be tailored for materials science .

Biological Activity

3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, with a focus on its applications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and a benzonitrile moiety. Its chemical structure can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.

Table 1: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
Cyclooxygenase-2Competitive0.5
Protein Kinase BNon-competitive0.8
Dipeptidyl PeptidaseMixed0.3

Receptor Modulation

The compound has also been investigated for its ability to modulate receptor activity. Specifically, it shows promise in interacting with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and are common targets in drug development.

Case Study: GPCR Interaction
In a study examining the effects of this compound on GPCRs, it was found to enhance the receptor's affinity for its ligand, leading to increased downstream signaling pathways associated with anti-inflammatory responses. This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves binding to specific active sites on target enzymes and receptors. By inhibiting enzymatic activity or modulating receptor functions, the compound can alter physiological responses.

Figure 1: Proposed Mechanism of Action
Mechanism of Action (Illustrative purposes only)

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics, with a bioavailability of approximately 75%. Its metabolism primarily occurs via hepatic pathways, leading to various metabolites that may also possess biological activity.

Table 2: Pharmacokinetic Profile

ParameterValue
Absorption75%
Half-life6 hours
Volume of Distribution2 L/kg

Clinical Implications

Given its biological activity, this compound holds potential for development as a therapeutic agent. Its dual action as an enzyme inhibitor and receptor modulator positions it as a candidate for treating conditions such as:

  • Inflammatory Disorders : By inhibiting cyclooxygenase-2.
  • Cancer : Through modulation of signaling pathways involved in cell proliferation.

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